N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NAC) has been investigated as a potential protecting group for the thiol (SH) group of cysteine in peptides and proteins. The thiol group is a reactive functional group that can participate in various unwanted side reactions during chemical synthesis and manipulation. By temporarily attaching a protecting group like NAC to the thiol, researchers can prevent these side reactions and achieve selective modifications at other desired sites in the molecule.
Studies have shown that NAC can be efficiently attached to the thiol group of cysteine using various methods and can be removed under specific conditions to regenerate the free thiol. However, further research is needed to fully evaluate the effectiveness and compatibility of NAC as a protecting group in different contexts [].
Due to its ability to modify cysteine residues, NAC has been explored as a potential tool in proteomics research. Proteomics is the study of the entire set of proteins expressed by an organism or cell.
NAC can be used for:
While the primary research focus on NAC has been on its potential applications as a chemical tool, there have also been some investigations into its potential biological activity.
Studies suggest that NAC may exhibit:
N-Acetyl-S-(2-cyanoethyl)-L-cysteine, also known as N-acetyl(2-cyanoethyl)cysteine, is a metabolite formed from acrylonitrile exposure. Its molecular formula is C₈H₁₂N₂O₃S, and it is characterized by the presence of an acetyl group and a cyanoethyl substituent on the sulfur atom of L-cysteine. This compound is significant in toxicology as it is involved in the detoxification process of acrylonitrile, a compound used in the production of plastics and fibers that poses health risks due to its carcinogenic nature .
NACE is not directly involved in any known biological mechanisms. Its primary function is as a detoxification product of acrylonitrile.
N-Acetyl-S-(2-cyanoethyl)-L-cysteine is primarily formed through the conjugation of acrylonitrile with glutathione, facilitated by cytochrome P450 enzymes. The metabolic pathway can be summarized as follows:
N-Acetyl-S-(2-cyanoethyl)-L-cysteine exhibits biological activity primarily related to its role as a detoxification metabolite. It acts on various biological pathways, particularly:
The synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine can be achieved through various methods:
N-Acetyl-S-(2-cyanoethyl)-L-cysteine has several applications:
Studies have indicated that N-Acetyl-S-(2-cyanoethyl)-L-cysteine interacts with various biological systems:
Several compounds share structural or functional similarities with N-Acetyl-S-(2-cyanoethyl)-L-cysteine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
N-acetyl cysteine | Sulfur-containing | Known for its antioxidant properties; widely used in clinical settings. |
N-acetyl-S-(2-hydroxypropyl)-L-cysteine | Similar backbone | Focused on different metabolic pathways; less studied than N-acetyl-S-(2-cyanoethyl)-L-cysteine. |
S-(2-carbamoylethyl) cysteine | Similar functional groups | Primarily studied for its role in drug metabolism; less relevant to acrylonitrile toxicity. |
N-acetyl phenyl cysteine | Aromatic group | Primarily involved in different metabolic processes; not directly linked to acrylonitrile metabolism. |
N-Acetyl-S-(2-cyanoethyl)-L-cysteine stands out due to its specific role as a metabolite of acrylonitrile and its implications in toxicology, making it a critical compound for understanding environmental health risks associated with chemical exposure .
High-resolution mass spectrometry (HRMS) has revolutionized the quantification of 2CYEMA in complex biological samples. Modern workflows typically employ ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), which combines chromatographic separation power with high mass accuracy. Recent advancements have shifted from traditional negative ion mode detection to positive ion mode, which enhances structural characterization by generating diagnostic fragment ions such as neutral losses of 129 Da (acetylcysteine moiety) and 176 Da (glucuronic acid conjugates) [4].
A comparative analysis of ionization modes revealed that positive ion mode improves sensitivity for 2CYEMA by 2–3 orders of magnitude compared to negative ion mode, with a lower limit of detection (LLOD) of 0.791 µg/L in urine matrices [4]. This is attributed to the proton affinity of the cyanoethyl group, which stabilizes the molecular ion during electrospray ionization. Instrumental parameters such as collision energy (15–25 eV) and declustering potential (80–100 V) are optimized to minimize matrix interference while maximizing signal-to-noise ratios.
Table 1: Performance Metrics of HRMS Methods for 2CYEMA Detection
Parameter | Negative Ion Mode | Positive Ion Mode |
---|---|---|
LLOD (µg/L) | 2.45 | 0.791 |
Linear Range (µg/L) | 5–500 | 1–1000 |
Intraday Precision (%RSD) | 8.2 | 3.7 |
Interday Precision (%RSD) | 12.1 | 6.4 |
These advancements have enabled the identification of novel mercapturic acid derivatives, such as N-acetyl-S-(2-ethyl-3-pyridine)-L-cysteine, a putative metabolite linked to tobacco smoke exposure [4].
The relationship between urinary 2CYEMA levels and inhaled acrylonitrile doses has been rigorously characterized in population-based studies. Data from the National Health and Nutrition Examination Survey (NHANES 2011–2016) demonstrated a dose-dependent increase in 2CYEMA excretion among cigarette smokers. Exclusive smokers exhibited median urinary concentrations of 145 µg/g creatinine, compared to 1.38 µg/g creatinine in non-smokers [2]. A multiple linear regression model adjusting for sex, age, and race revealed that smoking 1–10 cigarettes per day (CPD) was associated with a 6,720% increase in 2CYEMA levels (p < 0.0001) [2].
Inhalation kinetics studies indicate that approximately 46–52% of inhaled acrylonitrile is absorbed through the pulmonary alveoli, with a biological half-life of 7–8 hours in humans [5]. Urinary excretion follows first-order kinetics, where 68–82% of the absorbed dose is eliminated within 72 hours, primarily as 2CYEMA and thiocyanate conjugates [5].
Table 2: Urinary 2CYEMA Levels by Exposure Category
Population | Median (µg/g creatinine) | Interquartile Range |
---|---|---|
Non-smokers | 1.38 | 0.89–2.01 |
Second-hand smoke | 1.87 | 1.12–3.45 |
1–10 CPD | 94.6 | 45.2–162.3 |
>10 CPD | 145.0 | 89.7–210.5 |
These findings underscore the utility of 2CYEMA as a quantitative biomarker for differentiating exposure intensities in epidemiological cohorts.
Solid-phase extraction (SPE) remains the gold standard for isolating 2CYEMA from urine prior to instrumental analysis. Method optimization focuses on enhancing recovery rates while reducing co-eluting interferences. Hydrophilic interaction liquid chromatography (HILIC)-compatible sorbents, such as silica-based mixed-mode cation exchangers, achieve >90% recovery by leveraging the metabolite’s polar functional groups [4].
Critical SPE parameters include:
Table 3: SPE Optimization Parameters for 2CYEMA
Parameter | Optimal Condition | Recovery Rate (%) |
---|---|---|
Sample pH | 2.5 | 92.4 |
Loading Flow Rate (mL/min) | 1.0 | 88.7 |
Elution Volume (mL) | 2 × 1.0 | 95.2 |
Matrix Effect (%) | –15.3 | — |
Automated SPE systems integrated with 96-well plates have enabled high-throughput processing of 200+ samples daily, facilitating large-scale biomonitoring efforts like NHANES [2].
Parameter | Value | Citation |
---|---|---|
Molecular formula | C8H12N2O3S [1] | |
Exact molecular mass | 216.0569 g·mol-1 [1] | |
Average molecular mass | 216.26 g·mol-1 [1] | |
IUPAC name | (2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid [2] | |
Structural class | N-acyl-α-amino acid [3] |
The β-carbon of the 2-cyanoethyl substituent is doubly activated by the nitrile and thioether groups, conferring pronounced Michael-acceptor character [4]. Proton abstraction α to the nitrile and sulfur stabilises carbanion intermediates, conditions that favour base-triggered β-elimination and make the 2-cyanoethyl group a readily removable thiol protecting group in peptide and oligonucleotide chemistry [5].
N-Acetyl-S-(2-cyanoethyl)-L-cysteine is the principal urinary mercapturic acid that signifies acrylonitrile exposure. Its high polarity, combined with labile thioether fragmentation, makes it amenable to soft-ionisation detection. Representative assay characteristics are summarised below.
Analytical platform | Biological matrix | Limit of detection or quantification | Recovery | Linear range | Citation |
---|---|---|---|---|---|
Rapid-resolution liquid chromatography coupled with tandem mass spectrometry | Human urine | 0.5 ng·mL-1 (quantitation limit) | 97.1-112.7% [6] | 0.5-100 ng·mL-1 [6] | |
Multidimensional liquid chromatography coupled with tandem mass spectrometry | Human urine | 1 µg·L-1 (quantitation limit) [7] | 91-104% [7] | 1-196 µg·L-1 [7] | |
Dual multiplex liquid chromatography-tandem mass spectrometry workflow (18 mercapturic acids) | Human urine | 0.1-1.3 µg·L-1 (method-dependent) [8] | ≥90% [8] | Method-specific [8] |
Median concentrations of N-Acetyl-S-(2-cyanoethyl)-L-cysteine in non-smoking adults range around 1.9 µg·L-1, whereas active smokers frequently exceed 35 µg·L-1, underlining the compound’s utility as an exposure index [7] [9].
Modern chemoproteomics exploits electrophiles related to the 2-cyanoethyl motif to interrogate thousands of protein thiols in parallel.
Collectively these data confirm that cyanoethyl-type acceptors combine reactivity and reversibility, allowing sustained but non-permanent target occupancy [10] [13].
The 2-cyanoethyl group is one of the oldest intentional cysteine protecting groups; it is base-labile yet survives strongly acidic cleavage cocktails, making it orthogonal to trityl and acetamidomethyl counterparts [14]. Current practice, however, demands rapid deprotection under exceptionally mild conditions to accommodate delicate post-translational modifications. A comparison of prominent strategies is provided below.
Protecting group | Deprotection trigger | Typical deprotection time | Orthogonality profile | Citation |
---|---|---|---|---|
S-β-cyanoethyl | 0.1 mol·L-1 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile at 25 °C | 1 minute [5] | Base-labile; stable to trifluoroacetic acid and most oxidants [5] | |
Trityl | Neat trifluoroacetic acid mixtures | 1-2 hours [15] | Acid-labile; base-stable [15] | |
Pyridazinedione | 5 mmol·L-1 dithiothreitol in dimethylformamide, 30 °C | 10 minutes [16] | Thiol-labile; orthogonal to acid and base [16] | |
Nitrodibenzofuran | Ultraviolet light at 365 nm, neutral buffer | 10 minutes [17] | Photolabile; tolerates acid or base before irradiation [17] |
Pyridazinedione and nitrodibenzofuran motifs match or surpass 2-cyanoethyl deprotection speed while adding photo- or redox control, yet the historical ubiquity, negligible steric bulk, and commercial availability of the 2-cyanoethyl group ensure its continuing relevance [15] [16].
The Michael addition of cysteine thiolate to acrylonitrile proceeds through a rate-limiting nucleophilic attack on the β-carbon, with second-order rate constants typically spanning 1 × 10^3 to 1 × 10^5 L·mol-1 s-1 in water at ambient temperature, depending on pH and buffer composition [18]. Computational analysis shows that installation of an additional electron-withdrawing substituent at the α-carbon lowers the activation barrier by approximately 4-6 kilocalories per mole, accelerating conjugate addition by up to two orders of magnitude [13].
Deprotection of 2-cyanoethyl-thioether linkages in oligonucleotide synthesis offers precise kinetic benchmarks. Treatment of fully protected phosphorothioate oligomers with triethylamine in acetonitrile achieves complete cyanoethyl removal within two minutes and generates acrylonitrile in near-quantitative yield [19]. Analogously, protected cysteine side chains on resin are quantitatively deprotected by 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile in under sixty seconds at room temperature [5].
Although base activation supplies outstanding speed, elevated pH also promotes undesired S,N-acyl shifts and cysteine racemisation. Modern methods therefore combine rapid base treatment with immediate solvent removal or in-situ acrylonitrile scavenging to suppress downstream alkylation artefacts [19].
The conjugate adducts formed between cysteine and α-dialkyl- or α-aryl-substituted cyanoacrylates dissociate with half-lives from minutes to hours at physiological pH, providing a tunable equilibrium that can be harnessed for reversible covalent inhibition [13]. When the β-carbon is substituted with a sterically demanding aryl group, the equilibrium constant shifts by up to three orders of magnitude toward dissociation, thereby minimising permanent protein modification while preserving target residence time [13].
N-Acetyl-S-(2-cyanoethyl)-L-cysteine has proved indispensable as both a biomarker and a synthetic tool. Low-femtomole detection limits in biological fluids allow population-scale exposure monitoring [6] [7]. In parallel, cyanoethyl-mediated protection and deprotection schemes equip peptide chemists with ultrafast, orthogonal options that integrate smoothly with photochemical or redox-controlled workflows [16] [17].
Kinetic analysis reveals that cyanoethyl conjugation is fast yet, with judicious structural tuning, reversible—an ideal balance for site-specific, residue-directed modulation of protein function [13] [10]. Such attributes have already been exploited to produce covalent ligands whose residence time parallels high-affinity non-covalent inhibitors while allowing eventual enzyme turnover [10].